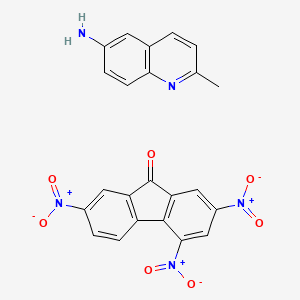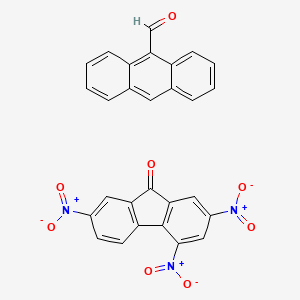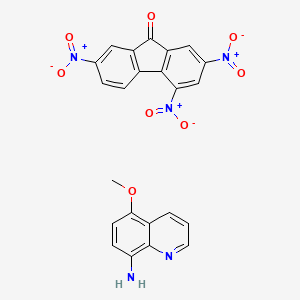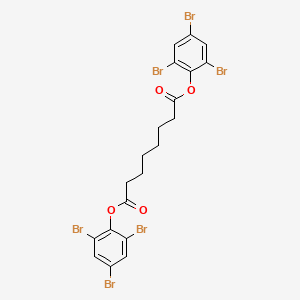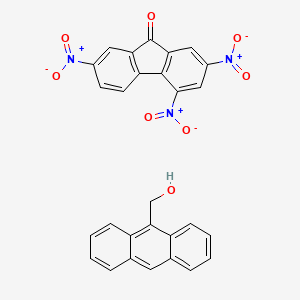
Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one
Übersicht
Beschreibung
Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one is a compound that combines two distinct chemical entities: anthracen-9-ylmethanol and 2,4,7-trinitrofluoren-9-one. Anthracen-9-ylmethanol is a derivative of anthracene, commonly used in organic synthesis and photochemistry . 2,4,7-trinitrofluoren-9-one, on the other hand, is a nitro-substituted fluorenone known for its applications in explosives and as a chemical reagent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Anthracen-9-ylmethanol
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
-
2,4,7-Trinitrofluoren-9-one
Reaction Conditions: The nitration reaction is conducted at low temperatures to control the exothermic nature of the reaction and to ensure the selective formation of the trinitro derivative.
Industrial Production Methods
Anthracen-9-ylmethanol: Industrial production involves the same reduction process but on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
2,4,7-Trinitrofluoren-9-one: Industrial production uses continuous flow nitration processes to handle the exothermic reaction safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Anthracen-9-ylmethanol: can be oxidized to anthracene-9-carboxylic acid using oxidizing agents like potassium permanganate.
2,4,7-Trinitrofluoren-9-one: undergoes reduction reactions to form amino derivatives.
-
Reduction
Anthracen-9-ylmethanol: can be reduced to anthracene using strong reducing agents like lithium aluminum hydride.
2,4,7-Trinitrofluoren-9-one: can be reduced to 2,4,7-triaminofluoren-9-one using hydrogen gas in the presence of a palladium catalyst.
-
Substitution
Anthracen-9-ylmethanol: can undergo nucleophilic substitution reactions to form various derivatives.
2,4,7-Trinitrofluoren-9-one: can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
Anthracen-9-ylmethanol: Anthracene-9-carboxylic acid, anthracene.
2,4,7-Trinitrofluoren-9-one: 2,4,7-triaminofluoren-9-one, various substituted fluorenones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Anthracen-9-ylmethanol: Used in Diels-Alder reactions and as a starting material for the synthesis of various anthracene derivatives.
2,4,7-Trinitrofluoren-9-one: Used as a reagent in organic synthesis and in the preparation of explosives.
Biology and Medicine
Anthracen-9-ylmethanol:
2,4,7-Trinitrofluoren-9-one: Investigated for its cytotoxic properties and potential use in cancer research.
Industry
Anthracen-9-ylmethanol: Used in the production of dyes and pigments.
2,4,7-Trinitrofluoren-9-one: Used in the manufacture of explosives and as a chemical reagent in various industrial processes.
Wirkmechanismus
Anthracen-9-ylmethanol
Molecular Targets: Targets cellular components like DNA and proteins, leading to oxidative damage.
2,4,7-Trinitrofluoren-9-one
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracen-9-ylmethanol: Similar compounds include anthracene-9-carboxaldehyde, anthracene-9-carboxylic acid, and 9-methylanthracene.
2,4,7-Trinitrofluoren-9-one: Similar compounds include 2,4,7-trinitrofluoren-9-amine and 2,4,7-trinitrofluoren-9-thiol.
Uniqueness
Anthracen-9-ylmethanol: Unique due to its photochemical properties and versatility in organic synthesis.
2,4,7-Trinitrofluoren-9-one: Distinguished by its high reactivity and applications in explosives and chemical synthesis.
Eigenschaften
IUPAC Name |
anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O.C13H5N3O7/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-9,16H,10H2;1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFFGSDYGJTJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CO.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


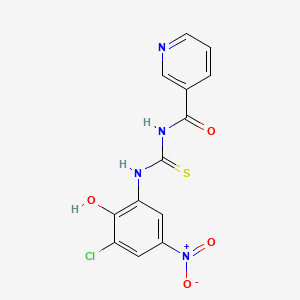
![3-(2-furyl)-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B3823926.png)
![2,7-dibenzoyl-2,7-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole](/img/structure/B3823942.png)
![Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide](/img/structure/B3823945.png)
![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)
![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)
![6-methyl-N-[2-(4-phenylpyrimidin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3823963.png)
![5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B3823978.png)
![2-[[2-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)-4a,8a-dihydropyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B3823991.png)
